N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C22H18N2O2S2 and its molecular weight is 406.52. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, showing considerable anticancer activity against some cancer cell lines. This highlights the compound's potential in cancer research, particularly for designing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
Compounds bearing the benzothiazole moiety have shown promising antimicrobial and antifungal activities. For instance, Rezki (2016) discussed the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which displayed promising antimicrobial activities against a range of bacterial and fungal strains (Rezki, 2016).
Enzyme Inhibition
A study by Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for various biological activities, including urease inhibition. These compounds showed significant activity, suggesting their potential use in designing enzyme inhibitors (Gull et al., 2016).
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives was evaluated by Cabrera-Pérez et al. (2016), who synthesized benzothiazole-isothiourea derivatives. These compounds demonstrated significant free radical scavenging activity, indicating their potential as antioxidants in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Biological Activity Evaluation
Studies have also focused on synthesizing novel derivatives of benzothiazole for assessing their biological activities. Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for their anti-inflammatory and antioxidant activities, demonstrating the versatility of these compounds in drug development (Koppireddi et al., 2013).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-14-6-9-16(10-7-14)27-13-21(26)23-15-8-11-19(25)17(12-15)22-24-18-4-2-3-5-20(18)28-22/h2-12,25H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPMYKBAQHKGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.